molecular formula C18H16F3N3O2S B2692871 2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380185-56-6

2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2692871
CAS No.: 2380185-56-6
M. Wt: 395.4
InChI Key: KQVKZOPHROIYMF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The azetidine ring is then introduced through a series of reactions involving sulfonylation and cyclization. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core binds to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Properties

IUPAC Name

2-methyl-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-12-22-15-7-3-4-8-16(15)24(12)13-10-23(11-13)27(25,26)17-9-5-2-6-14(17)18(19,20)21/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVKZOPHROIYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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